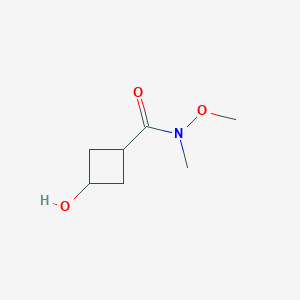
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, also known as fluoro-methoxy-methyl-phenyl-ketone, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a derivative of phenyl-ketone and contains a fluorine atom, which has been shown to increase the potency and selectivity of drugs.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, involves the binding of the compound to the active site of the targeted enzyme, leading to the formation of a stable enzyme-inhibitor complex. This complex prevents the enzyme from carrying out its normal function, leading to the accumulation of neurotransmitters and the subsequent improvement of neurological symptoms.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, are dependent on the specific enzyme that is targeted. For example, inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in cognitive function and memory. Inhibition of monoamine oxidase leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, in lab experiments include its potent inhibitory activity, high selectivity, and ease of synthesis. However, the compound may have limitations in terms of its solubility and stability, which may affect its performance in certain assays.
Orientations Futures
There are several future directions for the research and development of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-. These include the synthesis of analogs with improved properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential as a scaffold for the development of new drugs.
In conclusion, 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, is a novel compound with significant potential in drug discovery and medicinal chemistry. Its potent inhibitory activity against several enzymes, high selectivity, and ease of synthesis make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, involves the reaction of 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-propan-1-one with a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Applications De Recherche Scientifique
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
187838-07-9 |
|---|---|
Nom du produit |
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl- |
Formule moléculaire |
C11H13FO3 |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H13FO3/c1-11(12,10(14)15-2)9(13)8-6-4-3-5-7-8/h3-7,10,14H,1-2H3 |
Clé InChI |
YHOZXUMZFSCQBD-UHFFFAOYSA-N |
SMILES |
CC(C(O)OC)(C(=O)C1=CC=CC=C1)F |
SMILES canonique |
CC(C(O)OC)(C(=O)C1=CC=CC=C1)F |
Synonymes |
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



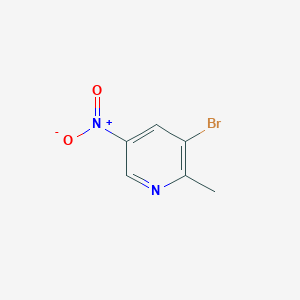
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
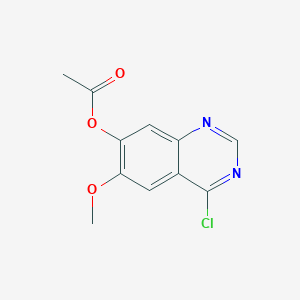
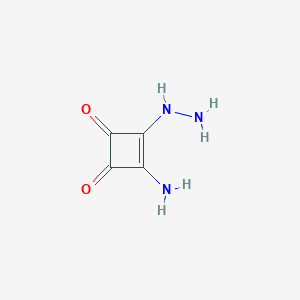
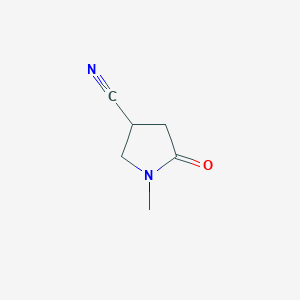
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
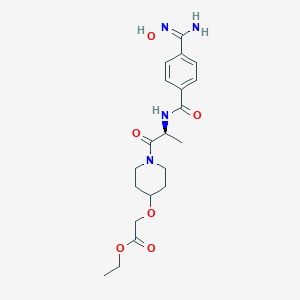
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
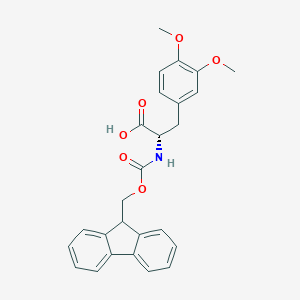

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
